molecular formula C15H19ClN2O2S2 B2614787 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide CAS No. 953976-20-0

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide

Cat. No. B2614787
CAS RN: 953976-20-0
M. Wt: 358.9
InChI Key: GSMHDBWWPVWIQW-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide, also known as MLN4924, is a small-molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound is a member of the NEDD8-activating enzyme (NAE) inhibitor class and works by inhibiting the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. Inhibition of this enzyme leads to the accumulation of NEDD8-conjugated proteins, which can result in the induction of apoptosis and cell cycle arrest in cancer cells.

Scientific Research Applications

Catalysis and Protodeboronation Reactions

Recent studies have explored the catalytic properties of similar compounds. For instance, pinacol boronic esters are essential in organic synthesis. While protodeboronation reactions are not well-developed, this compound could serve as a substrate for such reactions, leading to the formation of valuable products .

properties

IUPAC Name

5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S2/c1-18(2)13-7-5-12(6-8-13)4-3-11-17-22(19,20)15-10-9-14(16)21-15/h5-10,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHDBWWPVWIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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